![molecular formula C23H20N2O2 B14262999 2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one CAS No. 139722-89-7](/img/structure/B14262999.png)
2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzyloxy methyl group and a m-tolyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base such as sodium hydride or potassium carbonate.
Attachment of the m-Tolyl Group: The m-tolyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using m-tolylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of 2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl chloride with sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity. If it acts as a receptor modulator, it may bind to a specific receptor and either activate or inhibit its signaling pathways. The molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
2-((benzyloxy)methyl)-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a m-tolyl group.
2-((benzyloxy)methyl)-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure but with a p-tolyl group instead of a m-tolyl group.
2-((benzyloxy)methyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with a o-tolyl group instead of a m-tolyl group.
属性
CAS 编号 |
139722-89-7 |
|---|---|
分子式 |
C23H20N2O2 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)-2-(phenylmethoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O2/c1-17-8-7-11-19(14-17)25-22(16-27-15-18-9-3-2-4-10-18)24-21-13-6-5-12-20(21)23(25)26/h2-14H,15-16H2,1H3 |
InChI 键 |
KCMNKOOWMMYGOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)COCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
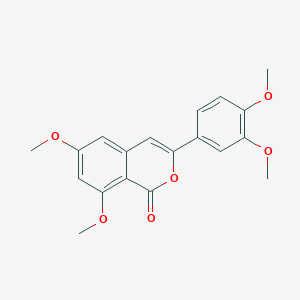
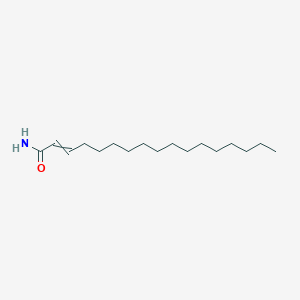
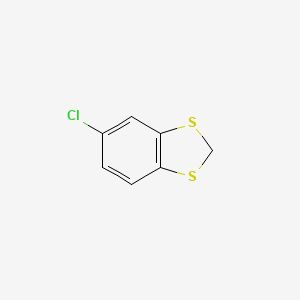
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
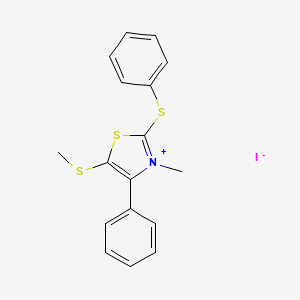

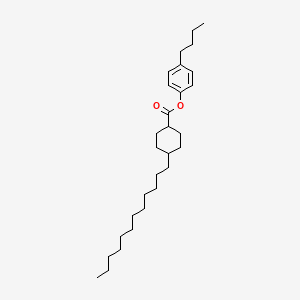
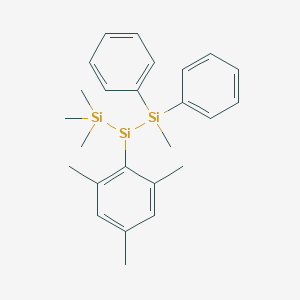
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
